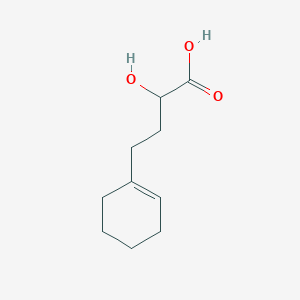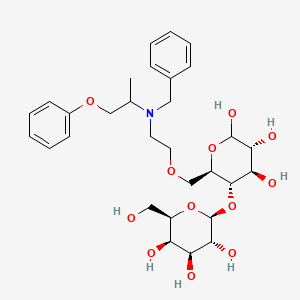
Phenoxybenzamine-Lactose Conjugate (Dechlorinated)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) is a research chemical compound with a molecular formula of C30H43NO12 and a molecular weight of 609.67 This compound is a conjugate of phenoxybenzamine and lactose, where the chlorine atom has been removed
Preparation Methods
The synthesis of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves several steps. The synthetic route typically starts with the preparation of phenoxybenzamine, followed by its conjugation with lactose. The dechlorination step is crucial to obtain the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation and dechlorination processes. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of conditions related to the nervous system. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenoxybenzamine-Lactose Conjugate (Dechlorinated) involves its interaction with specific molecular targets and pathways. Phenoxybenzamine, a component of the conjugate, is known to block alpha-adrenergic receptors, leading to muscle relaxation and vasodilation. This action is achieved through the formation of a covalent bond with the receptors, preventing the binding of endogenous ligands like adrenaline and noradrenaline. The lactose component may enhance the solubility and bioavailability of the compound .
Comparison with Similar Compounds
Phenoxybenzamine-Lactose Conjugate (Dechlorinated) can be compared with other similar compounds, such as phenoxybenzamine and other lactose conjugates. Phenoxybenzamine itself is a non-selective, irreversible alpha blocker used in the treatment of hypertension and pheochromocytoma . The conjugation with lactose and the dechlorination step make Phenoxybenzamine-Lactose Conjugate (Dechlorinated) unique, potentially offering improved solubility and reduced side effects. Other similar compounds include various lactose conjugates used in drug delivery and targeting.
Properties
Molecular Formula |
C30H43NO12 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-2-[2-[benzyl(1-phenoxypropan-2-yl)amino]ethoxymethyl]-4,5,6-trihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H43NO12/c1-18(16-40-20-10-6-3-7-11-20)31(14-19-8-4-2-5-9-19)12-13-39-17-22-28(25(35)26(36)29(38)41-22)43-30-27(37)24(34)23(33)21(15-32)42-30/h2-11,18,21-30,32-38H,12-17H2,1H3/t18?,21-,22-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
InChI Key |
BRPKFDCRNZUCDO-ZOISYVMESA-N |
Isomeric SMILES |
CC(COC1=CC=CC=C1)N(CCOC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCOCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
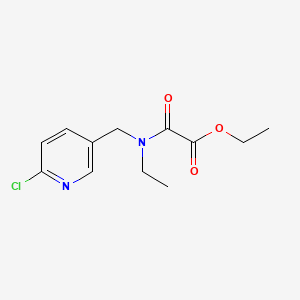

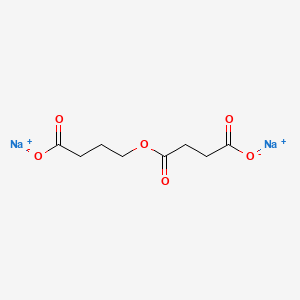

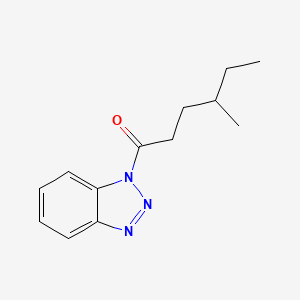
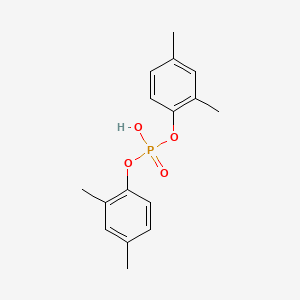
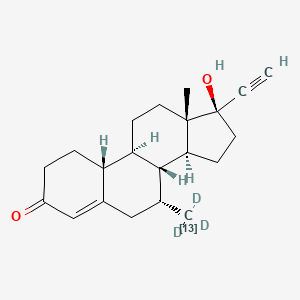
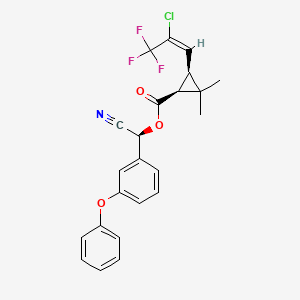
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
